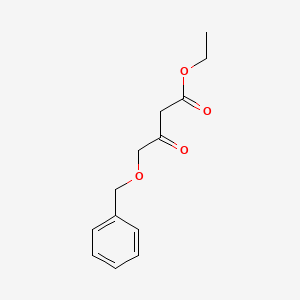

Ethyl 4-(benzyloxy)-3-oxobutanoate

Übersicht

Beschreibung

Ethyl 4-(benzyloxy)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a keto group on a butanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-(benzyloxy)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(benzyloxy)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of ethyl acetoacetate with benzyl bromide in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion attacks the benzyl bromide, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(benzyloxy)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Ethyl 4-(benzyloxy)-3-hydroxybutanoate.

Substitution: Ethyl 4-(benzyloxy)-3-aminobutanoate or ethyl 4-(benzyloxy)-3-thiobutanoate.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Ethyl 4-(benzyloxy)-3-oxobutanoate is primarily used as a synthetic building block in organic chemistry. It can be transformed into various derivatives through reactions such as reduction, esterification, and acylation.

Key Reactions:

- Reduction : The compound can undergo stereoselective reduction using bakers' yeast to produce chiral alcohols. For instance, the reduction of ethyl 4-chloro-3-oxobutanoate yields (D)-hydroxy esters with varying enantiomeric excess (e.e.) depending on the substrate .

- Synthesis of Amino Derivatives : It serves as a precursor for synthesizing 1-amino-1-hydroxymethylcyclobutane derivatives, which have potential applications in medicinal chemistry .

Applications in Medicinal Chemistry

This compound has been explored for its potential in drug development:

- Inhibitors Development : It has been utilized in the synthesis of small molecule inhibitors targeting specific biological pathways, such as the MUS81 enzyme, which is involved in DNA repair mechanisms .

Case Study: MUS81 Inhibitors

Recent studies have demonstrated that derivatives of this compound exhibit sub-micromolar activity against MUS81, indicating their potential as therapeutic agents .

Applications in Agrochemicals

The compound also finds utility in the agrochemical sector:

- Pesticide Development : Its derivatives may be employed to create novel pesticides that target specific pests while minimizing environmental impact.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of ethyl 4-(benzyloxy)-3-oxobutanoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the keto group is reduced to a hydroxyl group through the transfer of hydride ions from the reducing agent to the carbonyl carbon. In substitution reactions, the ester group is replaced by a nucleophile through a nucleophilic acyl substitution mechanism.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(benzyloxy)-3-oxobutanoate can be compared with similar compounds such as:

Ethyl 4-(methoxy)-3-oxobutanoate: This compound has a methoxy group instead of a benzyloxy group, which affects its reactivity and applications.

Mthis compound: The methyl ester variant has different physical properties and may exhibit different reactivity in certain reactions.

Ethyl 4-(benzyloxy)-3-hydroxybutanoate: This compound is the reduced form of this compound and has a hydroxyl group instead of a keto group.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Biologische Aktivität

Ethyl 4-(benzyloxy)-3-oxobutanoate (CAS Number: 67354-34-1) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including enzyme inhibition, receptor binding, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H16O4

- Molecular Weight : 236.27 g/mol

- Linear Formula : C13H16O4

The compound features a benzyloxy group, which contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, modulating their activity by binding to active sites or altering receptor functions.

- Receptor Binding : The piperidine ring and benzyloxy group are significant in binding interactions, leading to downstream effects on cellular pathways .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 0.5 | 0.1 |

| Celecoxib | 0.2 | 0.05 |

The exact IC50 values for this compound are still being determined, but preliminary studies suggest it may have competitive inhibition characteristics similar to established COX inhibitors .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can suppress the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide. These findings suggest its potential application in treating inflammatory diseases .

Case Studies

- Dihydropyridine Lactam Analogs : A study investigated the synthesis and biological evaluations of various analogs, including this compound. The results indicated that modifications to the compound could enhance its affinity for bromodomains, suggesting a role in regulating gene expression related to inflammation and cancer .

- RNase H Inhibition Study : Another research focused on the structure-activity relationship (SAR) of compounds similar to this compound. It was found that biaryl substitutions significantly improved inhibition potency against RNase H, highlighting the importance of structural modifications for enhancing biological activity .

Eigenschaften

IUPAC Name |

ethyl 3-oxo-4-phenylmethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUTWLTWGKEWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431075 | |

| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67354-34-1 | |

| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.